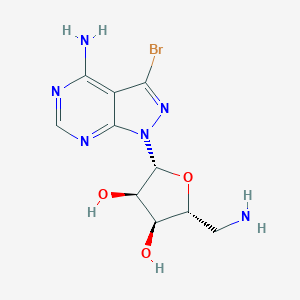
4-Ethyl-5-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-propyl-1H-pyrazol-3-amine, also known as EPZA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrazole derivatives and has a molecular weight of 160.24 g/mol.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. It has also been found to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species and inflammation.
Effets Biochimiques Et Physiologiques
4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce oxidative stress and improve insulin sensitivity in diabetic animal models. Additionally, 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine in lab experiments is its relatively simple synthesis method. 4-Ethyl-5-propyl-1H-pyrazol-3-amine is also stable and can be stored for long periods of time. However, one limitation of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Ethyl-5-propyl-1H-pyrazol-3-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as diabetes and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine in animal models and humans.
Méthodes De Synthèse
The synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride and then with ammonia. This reaction produces 4-Ethyl-5-propyl-1H-pyrazol-3-amine as a white crystalline solid with a yield of 65-70%.
Applications De Recherche Scientifique
4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase.
Propriétés
Numéro CAS |
151521-84-5 |
|---|---|
Nom du produit |
4-Ethyl-5-propyl-1H-pyrazol-3-amine |
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-ethyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
Clé InChI |
WQKPZISDVKZJLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NN1)N)CC |
SMILES canonique |
CCCC1=C(C(=NN1)N)CC |
Synonymes |
1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)









